![molecular formula C39H50N8O14 B12317500 {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12317500.png)
{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-amido-PEG2-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. It contains a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-citrulline (Val-Cit) dipeptide, a para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) carbonate group . This compound is primarily used in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG2-Val-Cit-PAB-PNP involves several steps:
Maleimide Activation: The maleimide group is activated to react with thiol groups on cysteine residues of proteins.
PEG Spacer Addition: The PEG spacer is introduced to enhance solubility and biocompatibility.
Val-Cit Dipeptide Incorporation: The Val-Cit dipeptide is added, which can be cleaved by specific enzymes in the target cells.
PAB Spacer Attachment: The PAB spacer is attached to facilitate the release of the drug payload.
PNP Carbonate Group Addition: The PNP carbonate group is added as a leaving group for nucleophilic substitution reactions
Industrial Production Methods
Industrial production of Mal-amido-PEG2-Val-Cit-PAB-PNP typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-amido-PEG2-Val-Cit-PAB-PNP undergoes several types of chemical reactions:
Substitution Reactions: The PNP carbonate group can be substituted by nucleophiles.
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cytoplasmic peptidases, specifically cathepsin B.
Conjugation Reactions: The maleimide group reacts with thiol groups on cysteine residues
Common Reagents and Conditions
Nucleophiles: Used for substitution reactions with the PNP carbonate group.
Cathepsin B: An enzyme that cleaves the Val-Cit dipeptide.
Thiol-containing Molecules: React with the maleimide group for conjugation
Major Products
Substituted PNP Derivatives: Formed from nucleophilic substitution reactions.
Cleaved Val-Cit Products: Resulting from enzymatic cleavage by cathepsin B
Wissenschaftliche Forschungsanwendungen
Mal-amido-PEG2-Val-Cit-PAB-PNP has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Facilitates the targeted delivery of drugs to specific cells.
Medicine: Plays a crucial role in cancer therapy by delivering cytotoxic drugs specifically to cancer cells.
Industry: Employed in the development of targeted drug delivery systems
Wirkmechanismus
Mal-amido-PEG2-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:
Conjugation: The maleimide group reacts with thiol groups on cysteine residues of proteins.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B, releasing the drug payload within the target cell.
Release: The PAB spacer facilitates the release of the drug payload upon cleavage
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-amido-PEG2-Val-Cit-PAB-OH: Similar structure but with a hydroxyl group instead of the PNP carbonate group.
Mal-amido-PEG2-Val-Cit-PAB-NH2: Contains an amine group instead of the PNP carbonate group
Uniqueness
Mal-amido-PEG2-Val-Cit-PAB-PNP is unique due to its combination of a maleimide group, PEG spacer, Val-Cit dipeptide, PAB spacer, and PNP carbonate group. This combination allows for specific targeting, efficient drug release, and enhanced solubility and biocompatibility .
Eigenschaften
Molekularformel |
C39H50N8O14 |
|---|---|
Molekulargewicht |
854.9 g/mol |
IUPAC-Name |
[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54) |
InChI-Schlüssel |
PAGAOQLHMRBQFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



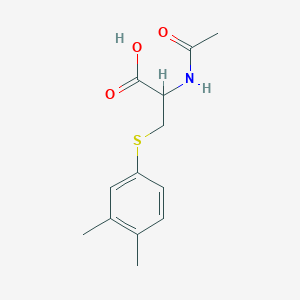
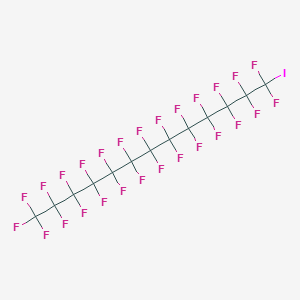
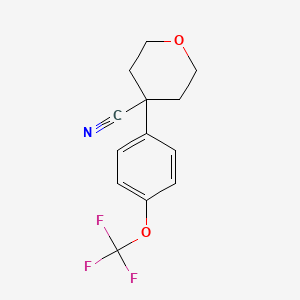
![N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B12317449.png)
![4-[2-[6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317450.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium](/img/structure/B12317465.png)
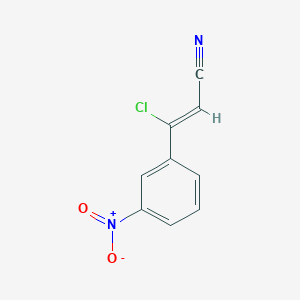
![2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12317475.png)
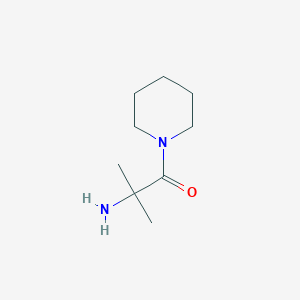
![4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12317483.png)
![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)
![3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine](/img/structure/B12317507.png)
![11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one](/img/structure/B12317509.png)
